Pyridine hydrofluoride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
pyridine;hydrofluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N.FH/c1-2-4-6-5-3-1;/h1-5H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJJQCWNZGRKAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1.F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
32001-55-1, 62778-11-4, 110-86-1 (Parent) | |
| Record name | Pyridine, hydrofluoride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32001-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrofluoric acid, homopolymer, compd. with pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62778-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, hydrofluoride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032001551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3067653 | |
| Record name | Pyridinium fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3067653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32001-55-1, 62778-11-4 | |
| Record name | Pyridine, hydrofluoride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032001551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, hydrofluoride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridinium fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3067653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridinium fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.248 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Hydrofluoric acid, homopolymer, compd. with pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.529 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Preparation Protocols for Pyridine Hydrofluoride
Laboratory-Scale Synthesis Techniques
The synthesis of pyridine (B92270) hydrofluoride on a laboratory scale is a well-established procedure, though one that demands stringent safety measures. The primary method involves the direct reaction of anhydrous hydrogen fluoride (B91410) with pyridine.
Controlled Condensation of Anhydrous Hydrogen Fluoride with Pyridine
The laboratory preparation of pyridine hydrofluoride involves the controlled condensation of anhydrous hydrogen fluoride (HF) gas into a cooled solution of pyridine. orgsyn.org A typical setup utilizes a polyolefin bottle, chosen for its resistance to the corrosive nature of HF, equipped with a gas inlet and a drying tube. orgsyn.org Pyridine is first placed in the bottle and cooled to a low temperature, often using a dry ice-acetone bath, to solidify the pyridine before the introduction of HF. orgsyn.org Anhydrous hydrogen fluoride is then condensed into the vessel. orgsyn.org The amount of HF added is determined by weighing the reaction vessel. orgsyn.org
It is crucial to use anhydrous pyridine for this reaction to prevent the introduction of water, which can react violently with hydrogen fluoride. fishersci.no The reaction between pyridine and hydrogen fluoride forms a stable complex, often referred to as Olah's reagent. fishersci.nosigmaaldrich.com This reagent is commercially available in various concentrations, commonly around 70% HF by weight. sigmaaldrich.comfishersci.fi
Thermal Management and Exothermicity Mitigation in Preparation
The reaction between pyridine and hydrogen fluoride is highly exothermic and can be violent if not properly controlled. orgsyn.org To mitigate this, the reaction is typically carried out at very low temperatures. Cooling the pyridine to its freezing point before the addition of HF helps to manage the initial heat of reaction. orgsyn.org The dissolution of solidified pyridine in liquid hydrogen fluoride is also an extremely exothermic process that requires careful temperature control, maintaining the bath at approximately -78°C. orgsyn.org
An alternative and often preferred method involves maintaining the pyridine at a temperature just above its freezing point (around -40°C) and slowly condensing the hydrogen fluoride into the liquid pyridine with efficient stirring. orgsyn.org This approach allows for better heat dissipation and keeps the entire mixture in a liquid state throughout the addition, reducing the risk of a sudden, uncontrolled reaction. orgsyn.org
Stoichiometric Optimization and Purity Assessment for Reagent Quality
The stoichiometry of pyridine to hydrogen fluoride can be varied to produce different compositions of the reagent, with the most common being a 1:1 complex. fishersci.nonbinno.com However, reagents with a higher proportion of hydrogen fluoride, such as pyridinium (B92312) poly(hydrogen fluoride), are also prepared and used. orgsyn.org The purity of the starting materials, particularly the anhydrous nature of both pyridine and hydrogen fluoride, is critical for the quality and safety of the preparation. orgsyn.orgfishersci.no
The composition of the resulting this compound solution is often expressed as a weight percentage of HF. For instance, a common formulation contains approximately 70% hydrogen fluoride and 30% pyridine. sigmaaldrich.comfishersci.fi The purity and composition of the prepared reagent can be assessed through various analytical techniques, though for many synthetic applications, the reagent is prepared and used in situ or as a crude solution. orgsyn.org The concentration of commercially available this compound is typically specified, for example, as "ca 70% HF". fishersci.no
Considerations for Industrial-Scale Production
The industrial-scale production of this compound requires robust and specialized infrastructure to handle the large quantities of hazardous materials and to manage the significant exothermicity of the reaction. nbinno.com Production facilities are equipped with large-scale reactors, often in the range of 2000L to 5000L, and are supported by kilo labs and pilot plants for process scale-up. nbinno.com
Key considerations for industrial production include:
Material Handling and Safety: The storage and transfer of large volumes of anhydrous hydrogen fluoride and pyridine necessitate dedicated infrastructure and stringent safety protocols.
Heat Management: Efficient heat exchange systems are critical to control the reaction temperature and prevent runaway reactions.
Process Control: Automated systems for monitoring and controlling reactant addition rates, temperature, and pressure are essential for safe and consistent production.
Quality Control: Analytical laboratories with advanced instrumentation are required to ensure the quality and composition of the final product. nbinno.com
Industrial production often focuses on creating a stable and marketable product, which may involve adjustments to the composition and the inclusion of stabilizers. The final product is widely used in the pharmaceutical and agrochemical industries as a fluorinating agent. nbinno.compostapplescientific.com
Advanced Applications of Pyridine Hydrofluoride in Organic Synthesis
Comprehensive Fluorination Strategies
Pyridine (B92270) hydrofluoride is instrumental in various fluorination strategies, enabling the synthesis of diverse organofluorine compounds. These methods include the addition of hydrogen fluoride (B91410) across unsaturated systems, the concurrent addition of a halogen and fluorine, and the direct substitution of hydroxyl and amino groups with fluorine.
Hydrofluorination Reactions of Unsaturated Systems
Pyridine hydrofluoride is widely employed for the hydrofluorination of alkenes, alkynes, and cyclopropanes. These reactions typically proceed via an electrophilic addition mechanism, with the regioselectivity following Markovnikov's rule.
The addition of hydrogen fluoride from the this compound complex to alkenes is a straightforward method for preparing fluoroalkanes. thieme-connect.de The reaction is generally carried out in a suitable solvent like tetrahydrofuran (B95107) at low temperatures to afford the corresponding alkyl fluorides in good yields. thieme-connect.de The reaction of alkenes with a solution of 70% hydrogen fluoride in pyridine provides a convenient route to fluoroalkanes. thieme-connect.de Various alkenes, including simple, cyclic, and functionalized ones, undergo hydrofluorination with this reagent. orgsyn.org For instance, the hydrofluorination of a range of alkenes using hydrogen fluoride-pyridine has been demonstrated with yields often falling between 70-90%. orgsyn.org
Table 1: Hydrofluorination of Various Alkenes with Hydrogen Fluoride-Pyridine orgsyn.org
| Alkene | Product | Yield (%) |
| Propene | Isopropyl fluoride | 35 |
| Cyclohexene | Cyclohexyl fluoride | 99 |
| 1-Adamantene | 1-Fluoroadamantane (B1266609) | 98 |
| Styrene | 1-Fluoro-1-phenylethane | 65 |
This table presents a selection of hydrofluorination reactions of alkenes, illustrating the versatility of this compound.
The hydrofluorination of alkynes using this compound provides access to both monofluoroalkenes and difluoroalkanes. researchgate.net The reaction conditions can be tuned to favor one product over the other. Gold-catalyzed hydrofluorination of internal alkynes has been achieved using this compound (Olah's reagent) as the fluorine source. acs.org While this compound has been explored as a nucleophilic fluorinating reagent for alkynes, other HF-based reagents are sometimes preferred due to the strong basicity of pyridine which can interfere with certain metal catalysts. chinesechemsoc.org Nevertheless, direct hydrofluorination of alkynes with a 70% HF/pyridine mixture remains a viable method. researchgate.net
This compound can also be used for the hydrofluorination of cyclopropanes, which involves the ring-opening of the three-membered ring to form a fluoroalkane. orgsyn.orgcapes.gov.br This reaction takes advantage of the strain energy of the cyclopropane (B1198618) ring, which facilitates the addition of hydrogen fluoride across a carbon-carbon bond.
Alkynes
Halofluorination and Nitrofluorination of Olefins
This compound, in combination with a source of electrophilic halogen or a nitro group, is effective for the halofluorination and nitrofluorination of olefins. chinesechemsoc.orgacs.org In these reactions, a halogen (such as bromine or chlorine) and a fluorine atom are added across the double bond. thieme-connect.de
For bromofluorination, N-bromosuccinimide (NBS) is commonly used as the bromine source in conjunction with this compound. thieme-connect.de This combination has been successfully applied to phenyl-substituted alkenes, yielding products with Markovnikov-type regioselectivity. thieme-connect.de Similarly, chlorofluorination can be achieved using N-chlorosaccharin and this compound. thieme-connect.de Nitrofluorination of alkenes can be accomplished using nitric acid in a solution of anhydrous hydrogen fluoride, though this method involves harsh conditions. thieme-connect.de
Direct Fluorination of Oxygenated and Nitrogenous Substrates
A significant application of this compound is the direct conversion of alcohols and amines to their corresponding alkyl fluorides and fluoroamines. This transformation is a valuable tool in medicinal chemistry and materials science.
This compound is a convenient reagent for converting secondary and tertiary alcohols into alkyl fluorides. ruifuchems.comfishersci.com The reaction proceeds with good yields, typically in the range of 70-90%. orgsyn.org For example, 1-adamantanol (B105290) is readily converted to 1-fluoroadamantane using this reagent. orgsyn.org
The reagent is also utilized for the preparation of β-fluoroamines from amino alcohols. ruifuchems.comfishersci.comsigmaaldrich.com This involves the substitution of the hydroxyl group with fluorine. Furthermore, this compound can be used in the diazotization-fluorination of primary aromatic amines. google.com This process, often referred to as the Balz-Schiemann reaction, involves the in-situ formation of a diazonium salt followed by its decomposition in the presence of fluoride ions to yield the corresponding aryl fluoride. researchgate.net The use of hydrogen fluoride-pyridine has been shown to be effective in the synthesis of compounds like 2-fluoroadenine (B1664080) from 2-aminoadenine. researchgate.net
Alcohols to Alkyl Fluorides
This compound is an effective reagent for the conversion of secondary and tertiary alcohols into their corresponding alkyl fluorides. chemicalbook.comruifuchems.comfishersci.com This transformation generally proceeds with an inversion of configuration at the stereocenter. researchgate.net The reaction is particularly useful for a wide variety of secondary and tertiary alcohols, often providing yields in the range of 70-90%. orgsyn.org The reagent is considered a convenient alternative to other fluorinating agents like diethylaminosulfur trifluoride (DAST). wikipedia.orgorgsyn.org
The reaction mechanism involves the protonation of the alcohol by the hydrogen fluoride in the complex, followed by nucleophilic attack of the fluoride ion. acsgcipr.org This process has been successfully applied in the fluorination of steroids and other complex molecules. wikipedia.org
Table 1: Examples of Alcohol to Alkyl Fluoride Conversion
| Starting Alcohol | Product | Yield (%) | Reference |
| 1-Adamantanol | 1-Fluoroadamantane | 80 | orgsyn.org |
| 2-Adamantanol | 2-Fluoroadamantane | 92 | orgsyn.org |
| Cyclohexanol | Fluorocyclohexane | 75 | orgsyn.org |
| tert-Butanol | tert-Butyl fluoride | 85 | orgsyn.org |
This table presents selected examples of the conversion of alcohols to alkyl fluorides using this compound, highlighting the yields obtained for various substrates.
Amino Alcohols to β-Fluoroamines
This compound is utilized in the synthesis of β-fluoroamines from amino alcohols. chemicalbook.comruifuchems.comfishersci.com This reaction provides a direct pathway to introduce a fluorine atom at the β-position relative to an amino group, a structural motif present in various biologically active compounds. fishersci.ptthermofisher.kr The reaction involves the conversion of the hydroxyl group to a fluoride, a key step in the synthesis of these important molecules. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Regioselective and Stereospecific Transformations
This compound demonstrates notable regioselectivity and stereospecificity in several key transformations.
The ring-opening of aziridines with this compound is a significant method for preparing β-fluoroamines. rsc.orgresearchgate.net The reaction is highly regioselective, with the fluoride ion preferentially attacking the more substituted carbon atom of the aziridine (B145994) ring. rsc.orgresearchgate.net In the case of cis-2-amidoaziridines, the reaction proceeds stereospecifically, yielding exclusively threo-β-fluoro-α-amino acid amides. rsc.org However, with cis-2-cyanoaziridines, a mixture of threo and erythro isomers is typically observed. rsc.org
While effective, other reagents like DMPU-HF have been shown to offer higher reactivity and regioselectivity in some cases. nih.gov
Table 2: Regioselectivity in Aziridine Ring-Opening
| Aziridine Substrate | Product(s) | Stereochemistry | Reference |
| cis-2-Amidoaziridines | threo-β-Fluoro-α-amino acid amides | Stereospecific | rsc.org |
| cis-2-Cyanoaziridines | Mixture of threo and erythro isomers | Non-stereospecific | rsc.org |
This table summarizes the regioselective and stereospecific outcomes of the ring-opening of different aziridine substrates with this compound.
This compound can be used for the selective fluorination of acetylenes, leading to either monofluorinated or difluorinated products depending on the reaction conditions. sigmaaldrich.comacs.org The hydrofluorination of terminal alkynes can yield gem-difluoroalkanes. beilstein-journals.org While Olah and co-workers reported the synthesis of difluorinated alkanes, the scope and selectivity were noted to be limited. acs.orgnih.gov More recent developments have explored alternative HF-based reagents, such as DMPU/HF in combination with a gold catalyst, to achieve highly regioselective mono- and dihydrofluorination of alkynes. acs.orgnih.gov
Ring-Opening of Aziridines
Specialized Derivatization and Functionalization Pathways
This compound is an effective reagent for the fluorinative dediazonization of diazonium salts, providing a valuable alternative to the traditional Balz-Schiemann reaction. researchgate.net This method allows for the synthesis of aryl fluorides from the corresponding anilines via in situ diazotization followed by fluorination. researchgate.net The process has been successfully applied to the synthesis of various aryl fluorides and α-fluorocarboxylic acids from α-amino acids. acs.org The use of this compound can be more convenient than handling anhydrous hydrofluoric acid. Continuous flow protocols have been developed to enhance the safety and scalability of this reaction by avoiding the isolation of potentially explosive diazonium salt intermediates. nih.govjove.com
Transformation of Aminoarenes to Aryl Fluorides
Geminal Difluorination and α-Fluoro Ketone Synthesis
This compound, often in combination with other reagents, is a key player in the synthesis of geminal difluorides and α-fluoro ketones. ruifuchems.comacs.org Geminal difluorination introduces two fluorine atoms to the same carbon atom. One approach involves the oxidative desulfurization-difluorination of alkyl aryl thioethers using a combination of an oxidizing agent like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) and this compound as the fluoride source. nih.gov Another method employs Selectfluor® in conjunction with this compound for the geminal fluorination of 2,2-diaryl-1,3-dithiolanes. sigmaaldrich.comsigmaaldrich.com
The synthesis of α-fluoro ketones can be achieved through various methods. One strategy involves the reaction of geminal dihalides or α-halo ketones with mercuric oxide in this compound. researchgate.netacs.org Additionally, the direct fluorination of ketones to produce α-fluoro ketones can be challenging, but methods involving enolates or enol ethers with electrophilic fluorinating agents are common. nih.govthieme-connect.de
| Starting Material | Product | Reagent System | Reference |
| Alkyl aryl thioether | Geminal difluoride | DBH, Pyridine·9HF | nih.gov |
| 2,2-Diaryl-1,3-dithiolane | Geminal difluoride | Selectfluor®, this compound | sigmaaldrich.comsigmaaldrich.com |
| Geminal dihalide/α-halo ketone | Geminal difluoride/α-fluoro ketone | Mercuric oxide, this compound | researchgate.netacs.org |
Ipso-Fluorination of Phenols
This compound, when used in conjunction with hypervalent iodine(III) reagents, can effect the ipso-fluorination of para-substituted phenols. scientificlabs.co.uk This reaction leads to the formation of cyclohexadienones. sigmaaldrich.com The term ipso-fluorination refers to the direct replacement of a substituent on an aromatic ring with a fluorine atom at the same position. nih.gov While other methods for phenol (B47542) deoxyfluorination exist, this approach offers a specific pathway to cyclohexadienone structures. nih.gov
| Reactant | Product | Reagent System | Reference |
| para-Substituted Phenol | Cyclohexadienone | Hypervalent iodine(III) reagent, this compound | sigmaaldrich.comscientificlabs.co.uk |
Side-Chain Monofluorination of Methylated Arenes
The selective introduction of a single fluorine atom into the methyl group of methylated arenes represents a significant synthetic challenge. An oxidative system composed of lead(IV) oxide (PbO₂), this compound, and dichloromethane (B109758) has been shown to achieve the side-chain monofluorination of methylated benzenes. researchgate.net This reaction provides a direct method for accessing benzylic fluorides from readily available starting materials.
| Reactant | Product | Reagent System | Reference |
| Methylated Arene | Side-Chain Monofluorinated Arene | PbO₂, this compound, CH₂Cl₂ | researchgate.net |
Deprotection Reagent in Peptide Chemistry
Beyond its role as a fluorinating agent, this compound also serves as a deprotecting reagent in peptide chemistry. chemicalbook.comlookchem.comlew.ro In solid-phase peptide synthesis, protecting groups are used to mask reactive functional groups on amino acid side chains to prevent unwanted side reactions during peptide chain elongation. peptide.com These protecting groups must be removed at the end of the synthesis. This compound can be used to cleave certain types of protecting groups, often those that are acid-labile. drugfuture.comwikipedia.org The choice of deprotection conditions is critical to ensure the integrity of the final peptide. peptide.com
| Application | Description | Reference |
| Peptide Deprotection | Cleavage of protecting groups from amino acid side chains in peptide synthesis. | chemicalbook.comdrugfuture.comlew.ro |
Mechanistic Investigations and Theoretical Studies of Pyridine Hydrofluoride Reactivity
Role of Pyridine (B92270) and Hydrogen Fluoride (B91410) Components in Fluorine Atom Transfer
Pyridine hydrofluoride, often referred to as Olah's Reagent, is a versatile fluorinating agent whose reactivity is governed by the interplay between its pyridine and hydrogen fluoride components. The complex is not merely a simple salt but exists as a hydrogen-bonded entity where the hydrogen fluoride molecule is strongly polarized by the pyridine. nih.gov This interaction is crucial for its function in fluorine atom transfer reactions.
In many reactions, this compound serves as a superior source of nucleophilic fluoride compared to aqueous HF. mdpi.com The hydrogen bonding between pyridine and HF modulates the nucleophilicity and basicity of the fluoride ion. This controlled reactivity prevents undesired side reactions, such as elimination, that can occur with "naked" fluoride ions. nih.gov The pyridine component can also play a direct role in the reaction mechanism. For instance, in certain C-H fluorination reactions, pyridine can form halogen bonds with other reagents, like Selectfluor, facilitating single-electron reduction processes. researchgate.net The electronic properties of the pyridine ring itself can influence the selectivity of fluorination reactions. researchgate.net
Furthermore, the full fluorination of the pyridine ring, as in pentafluoropyridine, dramatically alters its electronic properties. This modification can change the electron donor-acceptor capabilities of the pyridine, creating a "π-hole" and influencing its binding and reactivity with other molecules. d-nb.info
Elucidation of Reaction Pathways and Intermediates
The reaction pathways involving this compound are diverse and depend on the substrate and reaction conditions. Mechanistic studies have been crucial in understanding how this reagent participates in complex transformations.
In the context of fluorination, this compound is often used in conjunction with other reagents. For example, in the aminofluorination of alkenes, treatment with a hypervalent iodine reagent and this compound leads to the formation of 3-fluoropyrrolidines. mdpi.com A proposed mechanism for the ring-opening of aziridines with an HF/DMPU system, which is analogous to HF/pyridine, suggests that the high acidity of the reagent leads to the formation of a carbocation-like intermediate. This allows for an SN1-type nucleophilic addition of fluoride at the more substituted carbon. nih.gov
In some cases, reaction intermediates can be directly observed or inferred through experimental techniques. For example, in certain gold-catalyzed reactions, hydrogen fluoride has been identified as a reaction intermediate through 19F NMR spectroscopy. nih.gov The formation of key intermediates, such as radical and ionic species, is often implicated in the reaction mechanisms of pyridine functionalization. researchgate.net
The development of new synthetic methods often involves detailed mechanistic studies to understand the reaction pathway. For instance, a rhodium-catalyzed synthesis of pyridines from α,β-unsaturated O-pivaloyl oximes and alkenes is proposed to proceed through reversible C-H activation, alkene insertion, and a C-N bond formation/N-O bond cleavage process. nih.gov Similarly, the classic Hantzsch pyridine synthesis is believed to proceed through an aldol (B89426) condensation followed by a Michael addition to form a stable 1,4-dihydropyridine (B1200194) intermediate, which is then oxidized. rsc.org
Spectroscopic Analysis of Hydrogen Bonding Interactions within this compound Complexes
Spectroscopic techniques are invaluable for probing the nature of the hydrogen bonding within this compound and related complexes. These interactions are fundamental to the reagent's structure and reactivity.
Low-temperature NMR spectroscopy has been employed to study hydrogen-bonded complexes between sterically hindered pyridines and proton donors like hydrogen fluoride. acs.org These studies reveal that even with bulky ortho-substituents, hydrogen-bonded complexes are formed, often through protonation of the pyridine. acs.org The geometry of these hydrogen bonds is significantly perturbed by the steric hindrance. acs.org For instance, in complexes with 2,6-di(tert-butyl)pyridines, the simplest hydrogen-bonded complex involves the [FHF]⁻ anion, with a characteristic N···F distance of about 2.8 Å. acs.orgfu-berlin.de
Infrared (IR) spectroscopy is another powerful tool for studying these interactions. The stretching vibration of the H-F bond is particularly sensitive to the strength of the hydrogen bond. royalsocietypublishing.org In complexes with pyridine, this band is significantly shifted compared to free HF. royalsocietypublishing.org The vibrational modes of the pyridine ring itself are also affected by complexation and proton transfer, providing a spectroscopic handle to monitor these processes. researchgate.net
Vibrational Dynamics and Relaxation Studies
The dynamics of the hydrogen bonds in pyridine-containing complexes can be investigated using time-resolved spectroscopic methods. Polarization-dependent Raman spectroscopy has been used to study the vibrational dephasing and frequency modulation of the ring breathing mode in pyridine-water complexes. nih.gov These studies show that the vibrational relaxation is strongly dependent on the local environment and that the reorientation of pyridine in aqueous solutions is very slow. nih.govresearchgate.net
The analysis of vibrational second moments and time correlation functions reveals that the microenvironment around the pyridine molecule is a key factor in its vibrational dynamics. researchgate.net Changes in parameters like vibrational relaxation time (τV) and frequency modulation time (τω) with concentration indicate modifications in the intermolecular interactions. researchgate.net In pyridine-water systems, the dynamics are influenced by the water molecules in the first hydration shell as well as the bulk water. nih.gov These advanced spectroscopic studies provide a detailed picture of the fast molecular motions and energy transfer processes occurring within these hydrogen-bonded complexes. d-nb.infocolab.ws
Correlation between Base Strength and H-F Bond Characteristics
The properties of the H-F bond within the this compound complex are directly correlated with the basicity of the pyridine derivative. An increase in the basicity of the pyridine leads to a stronger interaction with the hydrogen fluoride molecule.
NMR studies have shown that as the basicity of the pyridine increases, there is a shortening of the N-H distance in the protonated species and a corresponding weakening of the hydrogen bond to the counterion. acs.org This is because a more basic pyridine holds the proton more tightly, reducing its interaction with the fluoride anion.
Theoretical studies have established correlation relationships between the energy of the F···HF hydrogen bond and spectroscopic parameters. researchgate.net For a wide range of complexes, the bond energy shows a power law relationship with the frequency shift of the ν(HF) stretching vibration in the IR spectrum and a linear relationship with the change in the proton chemical shift in the NMR spectrum. researchgate.net These correlations underscore the direct link between the electronic properties of the base and the spectroscopic characteristics of the resulting hydrogen bond. researchgate.net
Computational Chemistry Approaches to Reaction Mechanisms
Computational chemistry provides a powerful lens through which to investigate the intricate details of reaction mechanisms involving this compound. Density Functional Theory (DFT) and other quantum chemical methods allow for the exploration of reaction pathways, the characterization of transition states, and the prediction of reactivity. mdpi.com
DFT calculations have been used to supplement kinetic data and build mechanistic models for complex reactions. nih.gov For example, in a gold-catalyzed HF transfer reaction, DFT calculations helped to elucidate the concerted S_NAr and hydrofluorination pathways, providing free energy values for key transition states. nih.gov Computational studies can also rationalize observed regioselectivity. For instance, in the synthesis of a pyrazolo[3,4-b]pyridine derivative, calculations of charge density helped to confirm the reaction pathway by showing which carbon atom was more susceptible to nucleophilic attack. rsc.org
The stability of proposed intermediates and the feasibility of different reaction pathways can be assessed computationally. In a silyl (B83357) radical-mediated fluorination, DFT calculations were used to evaluate the free energy profile of the proposed radical chain mechanism and to rule out alternative pathways. princeton.edu Similarly, in the electrocatalytic hydrogenation of pyridine, computational simulations provided an energy diagram for the entire reduction process, identifying the theoretical onset potential and the energy barrier for product desorption. acs.org
Electronic Structure Calculations for Reactivity Prediction
Electronic structure calculations are a cornerstone of computational investigations into reactivity. Methods like DFT, often using basis sets such as B3LYP/6-311++G(d,p), are employed to optimize molecular geometries and calculate various electronic properties. rsc.orgasianresassoc.orgresearchgate.net
Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a common approach to predicting reactivity. asianresassoc.orgresearchgate.net The energy gap between the HOMO and LUMO can be correlated with the chemical reactivity and stability of a molecule; a smaller gap generally indicates higher reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on a molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) sites. asianresassoc.orgsciencepublishinggroup.com This information is crucial for predicting how molecules will interact. For example, MEP analysis can show how the fluorination of pyridine creates a positive "π-hole" in the center of the ring, changing its interaction with other molecules. d-nb.info
Natural Bond Orbital (NBO) analysis is another valuable tool that provides insights into hyperconjugative interactions and the delocalization of electron density, which are important for understanding molecular stability and reactivity. bohrium.com These computational tools, when combined, offer a detailed and predictive understanding of the electronic factors that govern the reactivity of this compound and related compounds. sciencepublishinggroup.comoup.com
Investigation of Hydrogen Atom Transfer (HAT) Mechanisms
Hydrogen Atom Transfer (HAT) is a fundamental process in organic chemistry, representing the concerted movement of a proton and an electron. researchgate.netacs.org In the context of fluorination, HAT mechanisms are crucial for the activation of C–H bonds, enabling their subsequent functionalization. acs.orgfu-berlin.de While this compound itself acts as a nucleophilic fluorine source, studies have revealed that the pyridine moiety can play a distinct and vital role in directing HAT for C–H fluorination, particularly in photocatalyzed reactions. acsgcipr.orgacs.orgnih.gov
A key finding is the development of photoactivated, pyridine-directed fluorination. acs.orgnih.gov In these systems, the Lewis basic nitrogen atom of the pyridine ring directs an amine radical dication, which propagates the HAT process. acs.orgnih.gov This allows for highly regioselective fluorination of ortho substituents on the pyridine ring with minimal side product formation. acs.org Comprehensive mechanistic studies, employing kinetic analysis, isotope labeling, and computational experiments, have confirmed that an intermolecular HAT process is at play, rather than a classical Norrish-type hydrogen abstraction. researchgate.net
For example, research has demonstrated that a combination of the fluorinating agent Selectfluor and 4-(dimethylamino)pyridine (DMAP) can initiate the direct fluorination of benzylic C(sp³)–H bonds through a HAT mechanism under non-aqueous conditions. acs.org The proposed mechanism involves the formation of a highly reactive radical species that acts as the HAT agent. acs.orgbeilstein-journals.org Theoretical investigations into radical benzylic fluorination have further proposed that the presence of a free nitrogen-bearing compound, such as pyridine, facilitates a more efficient HAT pathway by producing a stronger abstracting agent. escholarship.org
| System / Catalyst | Substrate Type | Key Mechanistic Feature | Outcome |
|---|---|---|---|
| Photopromoted Selectfluor / Amine Radical Dication | Pyridylic C(sp³)–H Bonds | Pyridine-directed HAT | Highly regioselective ortho-fluorination acs.orgnih.gov |
| Selectfluor / 4-(dimethylamino)pyridine (DMAP) | Phenylacetic Acids (Benzylic C–H) | In situ generation of a radical HAT agent | Direct fluorination of benzylic C–H bonds acs.orgbeilstein-journals.org |
| Silver (Ag) / Amino Acid | Benzylic C–H Bonds | α-amino radical performs HAT on the substrate | Generation of a benzylic radical for subsequent fluorination beilstein-journals.org |
Analysis of Halogen Bonding Phenomena
Halogen bonding is a noncovalent interaction where an electrophilic region on a halogen atom (the halogen bond donor) is attracted to a nucleophilic site (the halogen bond acceptor), such as the lone pair on a pyridine nitrogen. wiley-vch.descience.gov This interaction is directional and its strength is tunable, making it a significant tool in controlling chemical reactivity. wiley-vch.descience.gov The propensity for halogen bond formation generally follows the trend I > Br > Cl > F. wiley-vch.de
Theoretical and experimental studies have provided substantial evidence for halogen bonding between pyridine derivatives and various fluorinating agents. chemrxiv.orgucmerced.edu Computational analyses, including Density Functional Theory (DFT), show that pyridines can form stable halogen-bonded complexes with reagents like Selectfluor. chemrxiv.orgucmerced.edu Spectroscopic methods, such as multinuclear correlation NMR, have provided direct evidence for this bonding under ambient conditions. researchgate.netchemrxiv.orgucmerced.edu
The formation of these halogen bonds can significantly alter the chemical properties of the fluorinating agent. Electronic structure calculations have demonstrated that halogen bonding of various pyridines to Selectfluor modifies its single-electron reduction potential. researchgate.netchemrxiv.orgucmerced.edu This modulation of reactivity is dependent on the electronic nature of the pyridine; electron-poor pyridines have been found to be most effective at promoting radical fluorination through this mechanism. ucmerced.edu In these systems, a [N–F–N]+ halogen bond forms, which facilitates the single-electron reduction of Selectfluor by a catalyst like Ag(I), initiating the radical fluorination cascade. chemrxiv.orgucmerced.edu
| Halogen Bond Donor | Halogen Bond Acceptor | Method of Study | Key Finding |
|---|---|---|---|
| Selectfluor | Simple Pyridines | DFT Calculations, Electrochemistry, NMR chemrxiv.orgucmerced.edu | Formation of [N–F–N]+ halogen bonds alters the reduction potential of Selectfluor. chemrxiv.orgucmerced.edu |
| Perfluoroiodobenzene (C₆F₅I) | Pyridine-functionalized Dye | Fluorescence Spectroscopy, DFT acs.orgnih.gov | Stable complex formation confirmed, accompanied by significant Stokes shifts. acs.orgnih.gov |
| N-Halosuccinimides | Para-substituted Pyridines | Single Crystal Diffraction, Computational Methods researchgate.net | Bond energies span -20 to -60 kJ/mol and correlate with pyridine basicity and halogen Lewis acidity. researchgate.net |
Role of Charge-Transfer Complexes in Fluorination Catalysis
Charge-transfer (CT) complexes play a pivotal role in mediating fluorination reactions, often in conjunction with the phenomena described above. The formation of a halogen bond itself involves a degree of charge transfer from the Lewis basic pyridine to the electrophilic halogen. wiley-vch.de This interaction can be significant enough to induce further reactivity, effectively catalyzing fluorination processes.
A notable example is the fluorination strategy induced by a charge-transfer complex formed between Selectfluor and 4-(dimethylamino)pyridine (DMAP). researchgate.netacs.org This complex is capable of initiating divergent reaction pathways. acs.org The outcome is highly dependent on the solvent system: in the presence of water, a single-electron transfer (SET) process leads to decarboxylative fluorination, while non-aqueous conditions favor a direct fluorination of C(sp³)–H bonds via a HAT mechanism. researchgate.netacs.org This highlights how the formation of a CT complex can generate a highly reactive species, TEDA²⁺•, which acts as a radical chain carrier. fu-berlin.debeilstein-journals.org
UV-vis and NMR spectroscopic studies, along with DFT calculations, have been used to characterize these charge-transfer interactions. researchgate.net For instance, studies on DMAP with various fluoroarenes have confirmed the formation of CT complexes and demonstrated that the associated π-π interactions can promote C-F bond cleavage by lowering the activation barriers. researchgate.net The generation of these complexes is therefore a key mechanistic step that enables the activation of otherwise stable bonds, facilitating fluorination under milder conditions than would otherwise be possible. fu-berlin.de
| Complex Components | Reaction Type | Proposed Intermediate | Mechanistic Role |
|---|---|---|---|
| Selectfluor / 4-(dimethylamino)pyridine | Benzylic C–H Fluorination | Selectfluor radical dication (TEDA²⁺•) acs.orgbeilstein-journals.org | Initiates radical chain via HAT or SET depending on conditions. fu-berlin.deacs.org |
| (NHC)AuH / Perfluoroarenes / DMAP | C–F Bond Activation | π-π interaction complex researchgate.net | Lowers the activation barrier for C–F bond cleavage. researchgate.net |
| Pyridine / Selectfluor | Radical C–H Fluorination | [N–F–N]+ halogen-bonded complex chemrxiv.orgucmerced.edu | Facilitates single-electron reduction of the fluorinating agent. chemrxiv.orgucmerced.edu |
Innovations in Reaction Technologies and Methodologies for Pyridine Hydrofluoride Chemistry
Application of Continuous Flow Chemistry in Fluorination Processes
Continuous flow chemistry has emerged as a transformative technology for modern chemical synthesis, offering substantial advantages over traditional batch processing, particularly for reactions involving hazardous materials like pyridine (B92270) hydrofluoride. researchgate.netacs.org By performing reactions in a continuously flowing stream through a network of tubes and reactors, flow systems provide superior control, enhanced safety, and improved efficiency. researchgate.netacs.org
The use of pyridine hydrofluoride (HF-Pyridine), a convenient form of anhydrous hydrogen fluoride (B91410), is often hampered by its hazardous nature and the high exothermicity of fluorination reactions. researchgate.netacs.org Continuous flow technology directly mitigates these challenges. The small internal volume of flow reactors minimizes the quantity of hazardous material present at any given moment, which is a stark contrast to large-volume batch reactors. This reduction in the inventory of dangerous intermediates, such as potentially explosive diazonium salts in Balz-Schiemann reactions, creates an inherently safer process.
Furthermore, the high surface-area-to-volume ratio of microreactors allows for extremely efficient heat exchange, enabling precise temperature control and preventing thermal runaways, which are a significant risk in large-scale batch fluorinations. Researchers have successfully translated problematic batch reactions using HF-Pyridine to flow systems, overcoming scalability issues and improving safety. researchgate.net Automated flow platforms can be operated remotely, further enhancing operator safety by minimizing direct exposure to corrosive hydrofluoric acid mixtures, a crucial benefit when moving to gram- or kilogram-scale synthesis.
Flow chemistry enables significant process intensification, leading to higher reaction rates, increased yields, and greater selectivity compared to batch methods. The superior mass and heat transfer in flow reactors can dramatically reduce reaction times, sometimes from hours to minutes. acs.org This acceleration is a key aspect of process intensification, making chemical production more efficient and sustainable.
A major advantage of flow systems is their compatibility with automation for rapid process optimization. Automated flow catalysis platforms, such as the FlowCAT, allow for the systematic and high-throughput screening of reaction conditions. Parameters including temperature, pressure, reagent stoichiometry, and residence time can be controlled and varied automatically by software. This allows for the rapid identification of optimal conditions for yield and purity without the laborious, time-consuming nature of traditional one-variable-at-a-time optimization. This automated approach not only accelerates development but also generates more consistent and reliable data.
The modular nature of flow chemistry is ideally suited for "telescoping" multiple reaction steps into a single, continuous sequence without the need for manual workup and isolation of intermediates. This is particularly advantageous when dealing with unstable or hazardous intermediates that are best generated and consumed in situ. A flow system can be designed where the output of one reactor is fed directly into a second reactor, where another reagent is introduced to initiate the subsequent transformation.
A critical component that facilitates these multistep syntheses is the integration of in-line purification. Techniques such as liquid-liquid extraction using membrane-based separators or the use of scavenger columns can be incorporated directly into the flow path. This allows for the removal of byproducts or excess reagents before the stream enters the next reaction stage, preventing interference and improving the purity of the final product. This integration of synthesis and purification streamlines the entire manufacturing process, reducing waste, time, and the physical footprint of the production line.
Process Intensification and Automated Optimization in Flow Reactors
Integration with Other Reagents and Catalytic Systems
The reactivity of this compound can be enhanced and directed through its use in combination with other advanced chemical systems. This synergistic approach has opened new pathways for selective fluorination reactions.
This compound is effectively used in conjunction with hypervalent iodine(III) reagents to achieve a variety of fluorination reactions. A common strategy involves the in situ generation of a highly reactive fluoroiodine(III) species (e.g., ArIF₂) from a stable iodoarene precursor. In this system, an oxidant such as meta-chloroperoxybenzoic acid (mCPBA) oxidizes a catalytic amount of an iodoarene in the presence of this compound, which serves as the fluoride source.
This method has been successfully applied to the nucleophilic fluorination of β-dicarbonyl compounds and the intramolecular aminofluorination of ω-amino-alkenes under the same catalytic conditions. The process avoids the need to handle pre-formed, often unstable hypervalent iodine fluoride reagents. This combination has also been used for the ipso-fluorination of para-substituted phenols, yielding valuable cyclohexadienone products.
| Substrate Type | Reagent System | Product Type | Reference |
| β-Dicarbonyl Compounds | Iodoarene (cat.), mCPBA, HF-Pyridine | α-Fluoro-β-dicarbonyls | |
| ω-Amino-alkenes | Iodoarene (cat.), mCPBA, HF-Pyridine | Fluoroamines (via aminofluorination) | |
| para-Substituted Phenols | Hypervalent Iodine(III) Reagent, HF-Pyridine | Cyclohexadienones (via ipso-fluorination) | , |
| Terminal Alkenes | PhI(OPiv)₂, HF-Pyridine | Monofluoromethyl-substituted isoxazolines |
The direct C-H fluorination of heterocycles is a highly sought-after transformation. While methods exist for the site-selective C-H fluorination of pyridines using silver reagents, such as Silver(II) fluoride (AgF₂), a synergistic catalytic system employing Silver(I) (Ag(I)) specifically with this compound as the fluorine source is not a prominently reported methodology in the reviewed scientific literature. Research in silver-catalyzed fluorination has more commonly focused on using Ag(I) salts with electrophilic fluorine sources like Selectfluor for reactions such as decarboxylative fluorination or the phosphonofluorination of alkenes.
Research Frontiers and Emerging Applications of Pyridine Hydrofluoride
Contribution to Drug Discovery and Pharmaceutical Synthesis
The pyridine (B92270) structural motif is a cornerstone in medicinal chemistry, found in a vast number of pharmaceuticals due to its ability to influence pharmacological activity. nih.govnih.govbeilstein-journals.org Pyridine hydrofluoride plays a crucial role as a fluorinating agent, enabling the synthesis of novel drug candidates with potentially superior properties. scientificlabs.co.ukmdpi.com
The introduction of fluorine into organic molecules is a widely used strategy in drug design to modulate properties such as metabolic stability, bioavailability, and binding affinity. mdpi.comarkat-usa.org this compound is a key reagent in this field, providing a more manageable alternative to gaseous hydrogen fluoride (B91410) for nucleophilic fluorination reactions. mdpi.com Its application is diverse, ranging from the fluorination of acetylenes to the preparation of β-fluoroamines from amino alcohols. scientificlabs.co.uk
The enzymatic synthesis of fluorinated compounds is also a growing area of interest, with biocatalysis being used for the creation of fluorinated pyridines and other key drug intermediates. nih.gov Research has demonstrated the use of this compound in conjunction with N-bromosuccinimide (NBS) for the synthesis of fluorinated amino acids, such as (bromofluoroethyl)pyrrolidinones, which are precursors to bioactive compounds. arkat-usa.org
Table 1: Examples of Fluorinated Compounds Synthesized Using this compound
| Precursor/Reactant | Product Class | Specific Example | Significance | Reference(s) |
| Amino alcohols | β-fluoroamines | Not specified | Introduction of fluorine adjacent to an amino group. | scientificlabs.co.uk |
| Acetylenes | Fluorinated acetylenes | Not specified | Creation of fluorinated building blocks. | scientificlabs.co.uk |
| Pyrrolidinone derivative | (bromofluoroethyl)pyrrolidinones | Mixture of isomers | Precursors for fluorinated amino acids like 4-amino-5-fluoro-5-hexenoic acid. | arkat-usa.org |
| Purine (B94841) derivative | Regioisomeric fluoro derivatives | 10-fluoro, 9-fluoro, and 8-fluoro derivatives | Demonstrates regioselectivity in fluorination of complex molecules. | mdpi.com |
Pyridine and its derivatives are integral to the development of new antimicrobial and antiviral therapies. researchgate.netnih.gov Many compounds incorporating the pyridine scaffold have shown potent activity against a range of pathogens, including drug-resistant bacteria and various viruses. nih.govdovepress.comnih.gov For example, oxazolo[4,5-b]pyridine (B1248351) derivatives have demonstrated excellent activity against methicillin-resistant Staphylococcus aureus (MRSA). dovepress.com
Fluorination can enhance the efficacy of these agents. Recent studies on benzothiazolyl-pyridine hybrids revealed that compounds containing fluorine atoms exhibited superior activity against both the H5N1 avian influenza virus and the SARS-CoV-2 virus. acs.org The synthesis of such fluorinated heterocyclic systems often relies on reagents like this compound to introduce the crucial fluorine atom, thereby potentially increasing the potency and therapeutic index of the resulting drug candidates. acs.orgacs.org Pyridine derivatives have been extensively researched for their antiviral properties against a wide array of viruses, including HIV, Hepatitis B and C, and coronaviruses. researchgate.net
The pyridine ring is a privileged scaffold in the design of anticancer agents. dovepress.comresearchgate.net Many pyridine-containing compounds function as antimitotic agents, which interfere with the dynamics of microtubules, a key component of the cytoskeleton essential for cell division. researchgate.netnih.govmdpi.com These agents often bind to the colchicine (B1669291) site on tubulin, disrupting microtubule polymerization and leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. researchgate.netmdpi.com
This compound has been directly employed in the synthesis of complex antimitotic analogs. In the development of structurally modified analogues of curacin A, a potent antimitotic natural product, this compound was used in a key deprotection step followed by conversion to an oxazoline (B21484) ring. acs.org This demonstrates the reagent's utility in multi-step syntheses of potential cancer therapeutics. Furthermore, pyridine itself is used as a reagent in the synthesis of established anticancer nucleoside analogs like 6-Thioguanine. nih.gov Research into 3,4-dihydropyridine-2(1H)-thiones has identified analogs with high antiproliferative activity and selectivity against melanoma cells, which act as mitotic-specific inhibitors. mdpi.com
Table 2: Pyridine Derivatives in Anticancer Research
| Compound Class | Mechanism of Action | Specific Example/Target | Role of Pyridine/Pyridine HF | Reference(s) |
| Curacin A Analogues | Antimitotic; Tubulin polymerization inhibitor | Synthesis of oxazoline-containing analogues | HF-Pyridine used for deprotection and cyclization. | acs.org |
| 3,4-Dihydropyridine-2(1H)-thiones | Mitotic-specific inhibitor; Tubulin polymerization inhibitor | Thiophene-substituted dihydropyridine-thione (S22) | Core scaffold of the active compounds. | mdpi.com |
| Pyridine-containing ligands | Antimitotic; Binds to colchicine site of tubulin | Various CSLs (Colchicine Site Ligands) | Privileged scaffold to improve pharmacokinetic properties. | researchgate.net |
| Thioguanines | Nucleoside analog; DNA synthesis inhibitor | 6-Thioguanine | Pyridine used as a solvent/reagent in synthesis. | nih.gov |
This compound is explicitly identified as a reactant for preparing candidates for nucleic acid drugs. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com Fluorinated nucleosides and nucleotides are a critical class of therapeutics, particularly in antiviral and anticancer treatments. mdpi.comnih.gov The introduction of fluorine can enhance metabolic stability and improve the drug-like properties of these molecules. mdpi.com
A notable application of this compound is in the synthesis of 2-fluoroadenine (B1664080) via a one-step diazotization reaction, which can be performed efficiently using a continuous flow process. researchgate.net This method provides direct access to fluorinated derivatives of functional molecules that would otherwise be difficult to produce. researchgate.net Additionally, this compound (often referred to as Olah's reagent) is used in the synthesis of compounds like Lodenosine (FddA), an acid-stable purine nucleoside with activity against HIV. mdpi.com These examples underscore the reagent's importance in creating novel nucleic acid-based drug candidates with enhanced therapeutic potential. mdpi.com
Research in Anticancer Therapies and Antimitotic Analogs
Adherence to Green Chemistry Principles in this compound Applications
While traditional syntheses using pyridine have been noted as not being eco-friendly, modern synthetic chemistry aims to align with the principles of green chemistry by developing safer and more efficient processes. imist.mainnovareacademics.incolab.ws This involves designing reactions that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. du.ac.in
The application of this compound in modern, innovative synthetic setups represents a move towards greener chemical processes. A prime example is its use in continuous flow reactors. researchgate.net The synthesis of 2-fluoroadenine using this compound in a continuous flow system improves reaction control, enhances safety by minimizing the amount of hazardous material present at any given time, and can lead to higher yields and purity, thereby reducing waste. researchgate.net
Implementation of Microwave-Assisted Syntheses for Pyridine Derivatives
While the use of this compound as a direct reagent in the microwave-assisted synthesis of pyridine derivatives is not extensively documented in publicly available research, the principles of microwave-assisted organic synthesis (MAOS) offer significant advantages for the synthesis of pyridine-based compounds in general. Microwave irradiation has been shown to accelerate reaction rates, improve yields, and enhance product purity in the synthesis of various heterocyclic compounds, including pyridines. acs.orgmdpi.comnih.govrsc.orgacs.orgresearchgate.net
Microwave-assisted synthesis protocols have been successfully developed for various pyridine derivatives. These methods often involve the condensation of different precursors in the presence of a catalyst under microwave irradiation. For instance, one-pot, multi-component reactions are particularly amenable to microwave heating, allowing for the rapid assembly of complex pyridine structures from simple starting materials. mdpi.comnih.govrsc.org The use of microwave irradiation can significantly shorten reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. acs.orgnih.gov
This compound is a well-established and convenient fluorinating agent in organic synthesis, often referred to as Olah's reagent. chemicalbook.comwikipedia.org It is used for a variety of fluorination reactions, including the preparation of β-fluoroamines from amino alcohols and the fluorination of acetylenes. The reagent offers a more manageable and less volatile source of hydrogen fluoride. wikipedia.org Given the efficiency of microwave heating in accelerating organic reactions and the utility of this compound as a fluorinating agent, the potential for combining these technologies in the synthesis of fluorinated pyridine derivatives represents a promising area for future research. The development of microwave-assisted fluorination protocols using this compound could offer a rapid and efficient route to novel fluorinated pyridine compounds with valuable applications in pharmaceuticals, agrochemicals, and materials science.
Potential in Advanced Materials Science
The unique properties of the pyridine ring, combined with the effects of fluorination, position this compound as a compound with significant potential in the field of advanced materials science. Pyridine-containing polymers are of interest for a range of applications, including organic light-emitting diodes (OLEDs), redox catalysis, and as components in electrolyte membranes for fuel cells and anode materials for batteries. biosynce.comresearchgate.net The incorporation of fluorine atoms into these materials can further enhance their properties, leading to materials with improved thermal stability, chemical resistance, and specific electronic characteristics. mdpi.com
This compound serves as a key reagent for introducing fluorine into organic molecules. chemicalbook.comwikipedia.org This capability is particularly valuable in the synthesis of fluorinated polymers and materials. Fluorinated polymers often exhibit desirable properties such as low dielectric constants, low surface energy, and high thermal stability, making them suitable for applications in the aerospace industry and for creating low-dielectric-constant materials for electronics. mdpi.com The synthesis of such materials can be achieved by using fluorinated monomers, which can be prepared using fluorinating agents like this compound.
The development of pyridine-based materials with advanced properties like high conductivity and selectivity is a current area of research with potential applications in energy storage, environmental protection, and electronics. biosynce.com For instance, polypyridine has been evaluated as an anode material in organic-based electric energy storage devices, showing reversible cycling with no capacity fading. researchgate.net The introduction of fluorine can further enhance the performance of these materials. For example, fluorinated epoxy resins have shown improved dielectric properties and lower water absorption, which are beneficial for electronic packaging. cnrs.fr
Furthermore, nitrogen-doped carbon materials, where the nitrogen is in a pyridine-like configuration (N-6), are considered promising for improving the performance of supercapacitors due to their ability to induce pseudocapacitance through reversible faradaic redox reactions. chinesechemsoc.orgsci-hub.se this compound could potentially be used in the synthesis of precursors for such N-doped carbon materials with tailored properties. The ability to create deep eutectic solvents based on pyridine derivatives for applications like ammonia (B1221849) storage also highlights the versatility of pyridine-based materials.
Below is a table summarizing the properties of some advanced materials derived from or synthesized using pyridine and its derivatives, highlighting the impact of their chemical structure on their performance.
| Material | Key Feature | Potential Application | Reference(s) |
| Perfluoropyridine-based Polymers | Enhanced thermal and oxidative stability, low glass transition temperatures | Aerospace industry, low surface energy materials, low dielectric constant materials | mdpi.com |
| Polypyridine (P25Py) | Reversible redox chemistry, good cycling stability | Anode material for organic energy storage devices | researchgate.net |
| Fluorinated Epoxy Resins | Improved dielectric properties, low water absorption | Advanced electronic packaging | cnrs.fr |
| N-doped Mesoporous Carbon (with pyridine N) | High surface-area-normalized capacitance | Supercapacitors, energy storage | chinesechemsoc.org |
Laboratory Safety, Handling, and Waste Management Protocols in Pyridine Hydrofluoride Research
Comprehensive Hazard Assessment and Risk Mitigation Strategies
A thorough hazard assessment is the foundation of safely working with pyridine (B92270) hydrofluoride. This compound is acutely toxic if inhaled, ingested, or in contact with skin. fishersci.comfishersci.com It is also corrosive and can cause severe burns to the skin, eyes, and respiratory tract. fishersci.comtju.edu.cn The primary hazard stems from its component, hydrogen fluoride (B91410), which can penetrate tissues, causing deep, painful burns and potentially leading to systemic toxicity by interfering with calcium metabolism. msu.eduscbt.com
Risk mitigation involves a multi-faceted approach encompassing personnel training, engineering controls, and the use of appropriate personal protective equipment (PPE). eurofluor.org A risk assessment should be conducted before any experiment involving pyridine hydrofluoride to identify specific hazards and implement appropriate control measures. wisc.edu
Personnel Training and Direct Supervision Requirements
All personnel handling this compound must receive comprehensive, specific training on its hazards, safe handling procedures, emergency protocols, and waste disposal. wisc.edueurofluor.orguga.edu This training should be documented and refreshed periodically. eurofluor.orguga.edu It is crucial that researchers understand the delayed nature of symptoms from HF exposure, which may not be immediately apparent. ust.hk
Direct supervision by experienced personnel is mandatory for researchers who are new to working with this reagent. msu.edu A "buddy system," where a second trained individual is present during the handling of this compound, is a highly recommended safety practice. msu.edu
Engineering Controls: High-Efficiency Fume Hoods and HF-Specific Detectors
All manipulations of this compound must be conducted within a certified high-efficiency chemical fume hood to minimize inhalation exposure. fishersci.comust.hk The fume hood provides a physical barrier and ventilation to capture any released vapors. fishersci.com The work area should be equipped with an emergency shower and eyewash station that are regularly tested and easily accessible. ust.hk
For facilities with extensive use of this compound, the installation of hydrogen fluoride-specific detectors with audible and visual alarms is a critical engineering control. scbt.com These detectors provide continuous monitoring and early warning of any accidental release.
Essential Personal Protective Equipment (PPE) Protocols
The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. bjoka-vip.com Standard laboratory attire, including a long-sleeved lab coat, long pants, and closed-toe shoes, is the minimum requirement. msu.edu The following specialized PPE is also essential:
Gloves : Double gloving is often recommended. msu.edusjsu.edu An inner layer of nitrile gloves can be worn for dexterity, with an outer layer of heavy-duty gloves made of materials like neoprene or butyl rubber that offer greater chemical resistance. msu.edu Gloves must be inspected for any signs of degradation before use and changed immediately if contamination is suspected. uprm.edu
Eye and Face Protection : Chemical splash goggles are mandatory to protect against splashes. wisc.edu For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles. msu.eduwisc.edu
Body Protection : A chemical-resistant apron should be worn over the lab coat to provide an additional layer of protection. msu.edu
Respiratory Protection : In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, or during spill cleanup, a NIOSH-approved respirator with cartridges suitable for acid gases/vapors (such as a multi-purpose/ABEK filter) must be used. fishersci.com
| PPE Component | Specification | Purpose |
| Gloves | Double-layered: Inner nitrile, outer neoprene or butyl rubber | Protects hands from chemical contact and burns. msu.edu |
| Eye Protection | Chemical splash goggles | Prevents eye contact with splashes. wisc.edu |
| Face Protection | Full-face shield (in addition to goggles) | Provides broader protection for the face from splashes. msu.edu |
| Body Protection | Chemical-resistant apron over a lab coat | Protects the torso and legs from spills. msu.edu |
| Respiratory | NIOSH-approved respirator with acid gas cartridges | Protects against inhalation of harmful vapors. fishersci.com |
Emergency Response and Immediate First Aid Considerations for Accidental Exposure
In the event of accidental exposure to this compound, immediate and specific first aid is critical. uga.edu All laboratory personnel must be familiar with these procedures.
Skin Exposure : Immediately flush the affected area with copious amounts of water for at least 15 minutes. fishersci.com Remove all contaminated clothing while continuing to flush. fishersci.com After flushing, a 2.5% calcium gluconate gel should be applied to the affected area. This gel helps to neutralize the fluoride ions and prevent further tissue damage. Seek immediate medical attention. fishersci.com
Eye Exposure : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. fishersci.com Seek immediate medical attention. fishersci.com
Inhalation : Move the individual to fresh air immediately. bjoka-vip.com If breathing is difficult or has stopped, provide artificial respiration, but avoid mouth-to-mouth contact. ust.hk Seek immediate medical attention. bjoka-vip.com
Ingestion : Do NOT induce vomiting. fishersci.com If the person is conscious, have them rinse their mouth with water and then drink milk or chewable calcium carbonate tablets to help bind the fluoride ions. uga.edu Seek immediate medical attention. fishersci.com
In all cases of exposure, it is crucial to provide the responding medical personnel with the Safety Data Sheet (SDS) for this compound. fishersci.com
Safe Storage, Incompatibility Management, and Environmental Controls
This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. bjoka-vip.com It should be kept in its original, tightly sealed container, which is typically made of materials that are resistant to HF, such as polyethylene. culturalheritage.org Storage in glass containers is not recommended as HF can etch glass. culturalheritage.org
It is crucial to store this compound away from:
Strong bases fishersci.com
Strong acids fishersci.com
Oxidizing agents fishersci.com
Water/moisture fishersci.com
Metals uga.edu
The storage area should have secondary containment to control any potential spills. uga.edu Drains in storage areas should have retention basins to prevent environmental contamination in case of a spill. scbt.com
Specialized Procedures for Disposal and Neutralization of Research Waste
Waste containing this compound must be handled as hazardous waste and disposed of according to institutional, local, state, and federal regulations. fishersci.comscbt.com It should never be disposed of down the drain. fishersci.comust.hk
Liquid Waste : Aqueous waste streams containing this compound should be collected in clearly labeled, dedicated plastic containers. sjsu.edu Neutralization of small quantities of this compound waste can be performed by trained personnel in a fume hood. A neutralizing agent such as calcium carbonate or calcium hydroxide (B78521) slurry can be used to precipitate the fluoride as insoluble calcium fluoride. tju.edu.cn The pH of the neutralized solution should be checked before final disposal as hazardous waste. tju.edu.cn
Solid Waste : Contaminated solid waste, such as gloves, pipette tips, and absorbent materials from spills, should be collected in a separate, labeled plastic container for hazardous waste disposal. sjsu.edu
Spill Cleanup : Small spills within a fume hood can be neutralized using an HF-specific spill kit containing a neutralizing agent like calcium carbonate powder or a commercial HF neutralizer. tju.edu.cnsjsu.edu The neutralized material should then be absorbed with an inert material like vermiculite (B1170534) or sand, collected in a sealed container, and disposed of as hazardous waste. sjsu.edu For large spills, or any spill outside of a fume hood, the area should be evacuated, and emergency services should be contacted immediately. tju.edu.cnillinois.edu
Q & A
Basic: What synthetic protocols and characterization techniques are recommended for laboratory-scale preparation of pyridine hydrofluoride?
Answer:
this compound (C₅H₅N·HF) is typically synthesized by reacting anhydrous pyridine with hydrogen fluoride (HF) under controlled conditions. Key steps include:
- Synthesis : Conduct reactions in anhydrous environments using inert materials (e.g., PTFE-lined reactors) to prevent HF corrosion. Stoichiometric ratios (e.g., 1:1 molar ratio of pyridine:HF) should be validated via titration .
- Characterization : Use ¹H/¹³C NMR to confirm the absence of free pyridine or HF residues. Infrared (IR) spectroscopy can identify N-H/F-H bonding patterns. Quantitative analysis of HF content requires ion-selective electrodes or potentiometric titration .
- Safety : Ensure rigorous HF neutralization protocols (e.g., calcium gluconate gel for spills) and conduct reactions in fume hoods with HF-specific detectors .
Advanced: How can discrepancies in reported toxicity profiles of this compound be systematically resolved?
Answer:
Contradictions in toxicity data often arise from variations in experimental models, exposure durations, or analytical methodologies. To address this:
- Meta-Analysis : Conduct a systematic review using standardized data extraction forms (e.g., categorizing studies by exposure route, concentration, and model organism) .
- Method Validation : Cross-validate findings using multiple analytical techniques (e.g., fluorometric assays for fluoride ion release vs. gas chromatography for volatile byproducts) .
- Biomarker Correlation : Compare biomarkers of exposure (e.g., urinary fluoride levels) with mechanistic studies (e.g., in vitro cytotoxicity assays on epithelial cells) to identify dose-response thresholds .
Advanced: What computational approaches are suitable for elucidating the interaction mechanisms of this compound with metallic surfaces?
Answer:
Density Functional Theory (DFT) simulations are widely used to study adsorption kinetics and corrosion inhibition mechanisms:
- Modeling : Construct metal clusters (e.g., Fe or Al) and optimize this compound’s molecular geometry using software like Gaussian or VASP. Analyze charge transfer via Mulliken population analysis .
- Interaction Sites : Identify electron-rich regions (e.g., pyridine’s nitrogen atom) responsible for donor-acceptor interactions with metal d-orbitals. Validate with experimental polarization resistance data .
- Dynamic Simulations : Perform molecular dynamics (MD) simulations to assess stability under varying pH/temperature conditions, correlating with electrochemical impedance spectroscopy (EIS) results .
Basic: Which physicochemical properties of this compound are critical for designing solvent-mediated reactions?
Answer:
Key properties include:
- Solubility : Miscible with polar aprotic solvents (e.g., DMF, DMSO) but immiscible with hydrocarbons. Solubility profiles should be verified via gravimetric analysis under inert atmospheres .
- Thermal Stability : Decomposition above 150°C releases HF gas. Thermogravimetric analysis (TGA) is recommended for reaction temperature optimization .
- H-bonding Capacity : Pyridine’s Lewis basicity enhances HF’s acidity, making it a potent fluorinating agent. Titration with KOH can quantify acid strength .
Advanced: How to design experiments for evaluating this compound’s catalytic efficiency in Friedel-Crafts alkylation?
Answer:
Adopt the PICO framework (Population, Intervention, Comparison, Outcome):
- Population : Select aromatic substrates (e.g., toluene) with varying electron densities.
- Intervention : Optimize catalyst loading (0.5–5 mol%) and reaction time (1–24 hrs) under reflux conditions.
- Comparison : Benchmark against traditional catalysts (e.g., AlCl₃) using GC-MS for yield quantification.
- Outcome : Calculate turnover frequency (TOF) and assess regioselectivity via ¹H NMR .
Basic: What spectroscopic methods are optimal for monitoring this compound’s stability under humid conditions?
Answer:
- ¹⁹F NMR : Track HF dissociation by observing chemical shifts of free fluoride ions (δ −120 to −150 ppm) .
- Raman Spectroscopy : Detect hydrolysis products (e.g., pyridinium fluoride hydrates) via O-H stretching bands (~3400 cm⁻¹) .
- Karl Fischer Titration : Quantify water content to establish critical humidity thresholds for storage .
Advanced: What methodologies are recommended for assessing environmental degradation pathways of this compound?
Answer:
- Photolysis Studies : Expose aqueous solutions to UV-Vis light (λ = 254–365 nm) and monitor fluoride release via ion chromatography .
- Soil Sorption Experiments : Use batch equilibration methods with varying soil pH (4–9) to measure partition coefficients (Kd) .
- Microbial Degradation : Incubate with Pseudomonas spp. and quantify metabolite formation (e.g., pyridine-2-carboxylic acid) via LC-MS .
Advanced: How can researchers validate the reproducibility of this compound’s fluorination efficiency across laboratories?
Answer:
- Interlaboratory Studies : Distribute standardized reaction kits (substrate, catalyst, solvent) and use statistical tools (e.g., ANOVA) to compare yields .
- Protocol Harmonization : Publish detailed SOPs for reaction setup, including inert gas purging and moisture control .
- Blind Testing : Engage third-party labs to replicate key experiments (e.g., benzaldehyde fluorination) and report RSD values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
